2-(3,4-Dimethoxyphenyl)-3-phenacyloxychromen-4-one
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Overview
Description
2-(3,4-Dimethoxyphenyl)-3-phenacyloxychromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the dimethoxyphenyl and phenacyloxy groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-3-phenacyloxychromen-4-one typically involves multi-step organic reactions. One common method is the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by the introduction of the phenacyloxy group through an esterification reaction. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-3-phenacyloxychromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted chromen-4-one derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-3-phenacyloxychromen-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-phenacyloxychromen-4-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar structural features.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with a similar aromatic structure and biological activities.
Uniqueness
2-(3,4-Dimethoxyphenyl)-3-phenacyloxychromen-4-one is unique due to its specific combination of the chromen-4-one core with the dimethoxyphenyl and phenacyloxy groups. This unique structure contributes to its distinct chemical properties and diverse biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-phenacyloxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O6/c1-28-21-13-12-17(14-22(21)29-2)24-25(23(27)18-10-6-7-11-20(18)31-24)30-15-19(26)16-8-4-3-5-9-16/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINUWYKRBVQYPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OCC(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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